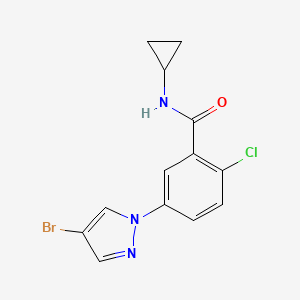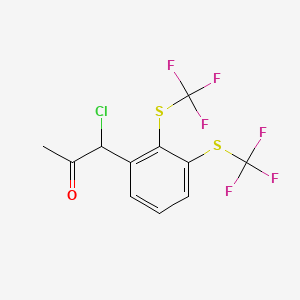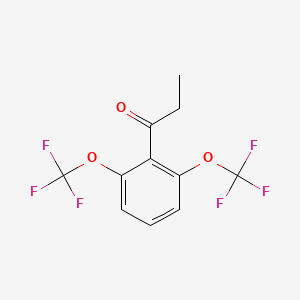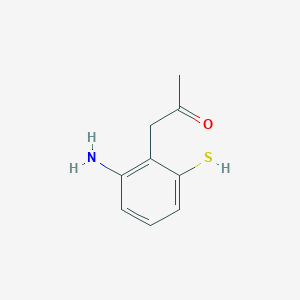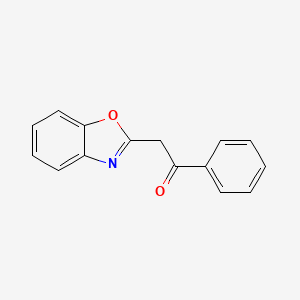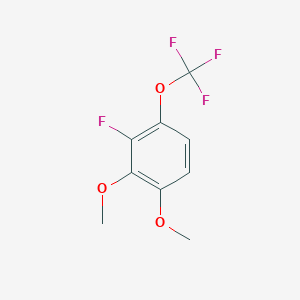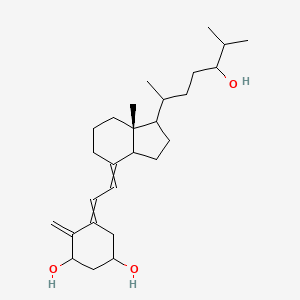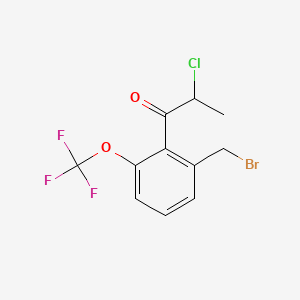
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group, which can be challenging due to the volatility of reagents.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Pharmaceuticals: The trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the bromomethyl and chloropropanone groups facilitate its reactivity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropane: Lacks the ketone group, leading to different reactivity and applications.
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropanol:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C11H9BrClF3O2 |
|---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
REOSMBCOQBVMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)

